
5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a tributylstannyl group and a 2-methylphenyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole typically involves the reaction of 2-methylphenylhydrazine with tributyltin azide under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the tetrazole ring. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced tetrazole derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tetrazole derivatives and organotin compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole can be compared with other similar compounds, such as:
5-Phenyl-1-(tributylstannyl)-1H-tetrazole: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
5-(2-Chlorophenyl)-1-(tributylstannyl)-1H-tetrazole: Similar structure but with a 2-chlorophenyl group instead of a 2-methylphenyl group.
5-(2-Methylphenyl)-1-(trimethylstannyl)-1H-tetrazole: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
683270-46-4 |
|---|---|
Molecular Formula |
C20H34N4Sn |
Molecular Weight |
449.2 g/mol |
IUPAC Name |
tributyl-[5-(2-methylphenyl)tetrazol-1-yl]stannane |
InChI |
InChI=1S/C8H7N4.3C4H9.Sn/c1-6-4-2-3-5-7(6)8-9-11-12-10-8;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
MZZABUPIVXMJLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)N1C(=NN=N1)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
![6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532417.png)
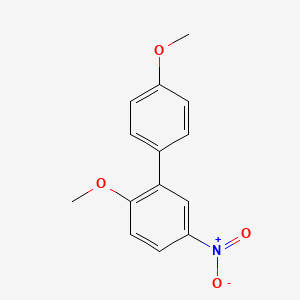
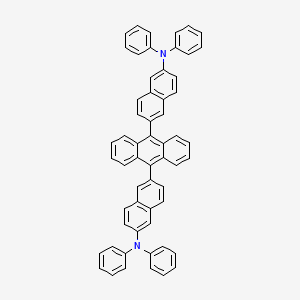
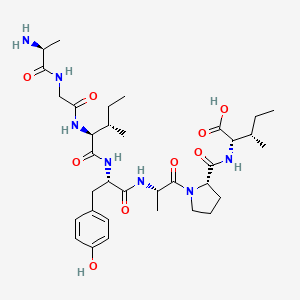

![2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12532462.png)
![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)
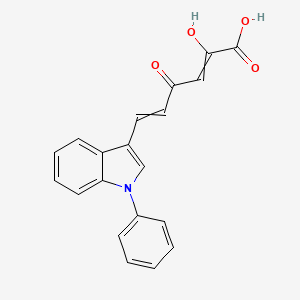
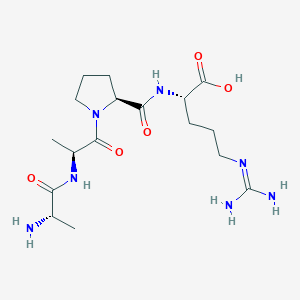
![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)

